6-Ethyl-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Overview
Description
6-Ethyl-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a useful research compound. Its molecular formula is C8H9F3N2O2 and its molecular weight is 222.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activities
A series of novel 6-(trifluoromethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives, related to the compound , were synthesized and examined against four human cancer cell lines, showing promising anticancer activity in compounds identified within the series (Valeru et al., 2018).
Herbicidal Activities
Research on 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds, which share a core structure with the compound of interest, demonstrated good herbicidal activities, particularly against Brassica napus, highlighting the potential of these compounds in agricultural applications (Huazheng, 2013).
Chemical Synthesis and Properties
The synthesis and characterization of 6-(Trifluoromethyl)pyrimidine-2,4(1H,3H)-dione monohydrate, closely related to the targeted compound, were detailed, providing insights into its crystal structure and hydrogen bonding interactions (Li et al., 2010).
Antimicrobial Activities
A series of 5,5-bis(trifluoromethyl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones, which are structurally similar to the target compound, were synthesized and screened for activities against Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans. Some compounds exhibited promising antimicrobial activity, indicating their potential use in developing new antimicrobial agents (Aksinenko et al., 2016).
Properties
IUPAC Name |
6-ethyl-3-(2,2,2-trifluoroethyl)-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O2/c1-2-5-3-6(14)13(7(15)12-5)4-8(9,10)11/h3H,2,4H2,1H3,(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWYHTHIGCAOMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)N(C(=O)N1)CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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